![molecular formula C16H12N2O2S B3134654 Methyl 4-[4-(3-pyridinyl)-1,3-thiazol-2-yl]benzenecarboxylate CAS No. 400081-98-3](/img/structure/B3134654.png)
Methyl 4-[4-(3-pyridinyl)-1,3-thiazol-2-yl]benzenecarboxylate
Overview
Description
Methyl 4-[4-(3-pyridinyl)-1,3-thiazol-2-yl]benzenecarboxylate, also known as MPTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTB is a thiazole-based compound that has shown promising results in the development of new drugs, particularly in the field of cancer research.
Scientific Research Applications
Chemical Structure and Reactivity
Methyl 4-[4-(3-pyridinyl)-1,3-thiazol-2-yl]benzenecarboxylate is a compound of interest within the broader context of heterocyclic chemistry, where its derivatives and related compounds are explored for various applications. The study of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes highlights the preparation and properties of these compounds, including their biological and electrochemical activities. Such compounds are considered promising for further investigation into unknown analogues, suggesting potential utility in diverse scientific applications (Boča, Jameson, & Linert, 2011).
Biopolymer Modification and Applications
The modification of biopolymers represents a significant area of research, with xylan derivatives demonstrating potential for new biopolymer ethers and esters. These derivatives exhibit specific properties that can be tailored for various applications, including drug delivery, by manipulating functional groups, substitution degrees, and patterns. This adaptability underscores the material's utility in creating specialized nanoparticles and cationic derivatives for antimicrobial agents and other applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Ligand Complexes and Metal Interaction
The interaction of ligands with metals is a critical area of research for understanding and developing new compounds with enhanced or specific activities. The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles delve into the chemical and biological properties of these compounds, emphasizing their potential in creating targeted chemical agents. This area of study demonstrates the role of ligand-metal interactions in enhancing the properties and functionalities of chemical compounds for various scientific and medicinal applications (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Spectroscopic Analysis of Metal-Ligand Interactions
Spectroscopic studies offer insights into the interaction between metals and ligands, providing valuable information on how metals influence the electronic systems of biologically important molecules. These interactions are crucial for understanding the behavior of metal complexes with ligands like benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids. Such studies help predict the reactivity and stability of complexes, which are essential for designing compounds with specific biological activities (Lewandowski, Kalinowska, & Lewandowska, 2005).
properties
IUPAC Name |
methyl 4-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-20-16(19)12-6-4-11(5-7-12)15-18-14(10-21-15)13-3-2-8-17-9-13/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCVOBXNACGBNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-(3-pyridinyl)-1,3-thiazol-2-yl]benzenecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.